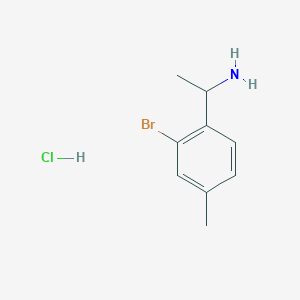
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride
Overview
Description
“1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” is a chemical compound with the molecular formula C7H10BrClN2 . It has a molecular weight of 237.53 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” may vary and would require more specific information or research .Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” can be represented by the InChI code: 1S/C7H9BrN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . More detailed physical and chemical properties would require additional data or resources .Scientific Research Applications
Basic Information
“1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” is a chemical compound that belongs to the class of haloketones . It has a bromine atom at position 2 and a methyl group (CH3) at the 4’-position on the aromatic ring . The IUPAC name of this compound is “2-bromo-1-(4-methylphenyl)propan-1-one” and its CAS number is 1451-82-7 .
Physico-Chemical Properties
This compound has a molecular formula of C10H11BrO and a molar weight of 227.10 g/mol . It has a boiling point of 274.57 ℃ and a melting point between 54.82 ℃ and 75 ℃ . It is soluble in water with a solubility of 89.6 mg/L at 25 ℃ .
Synthesis
“1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” can be synthesized from various organic compounds . It is commonly used in organic synthesis due to its properties of both halogen-containing compounds and ketones .
Use as a Precursor
This compound serves as a precursor for the synthesis of mephedrone . Mephedrone is a synthetic stimulant drug of the amphetamine and cathinone classes .
Use in Organic Synthesis
Derivatives of propiophenone, to which this compound belongs, are widely utilized in organic synthesis . They can serve as precursors in the synthesis of various organic compounds .
Use as a Solvent
This compound is employed as a solvent in silicone rubber . It helps in the formation of the rubber matrix and contributes to the overall properties of the silicone rubber .
Use as a Colorant
“1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride” functions as a colorant in plastics, paints, and enamels . It can provide a range of colors depending on the other components in the mixture .
Use in Pharmaceutical Research
Given its role as a precursor to mephedrone, this compound is of interest in pharmaceutical research . Mephedrone has been studied for its effects on the central nervous system, and this compound could potentially be used in the development of new pharmaceuticals .
Safety and Hazards
Mechanism of Action
Mode of Action
For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with a carbon atom attached to a leaving group (an atom or group that can be easily replaced). This results in the replacement of the leaving group with the nucleophile .
Biochemical Pathways
For example, it might be involved in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution .
properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFAHVCUMUGUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



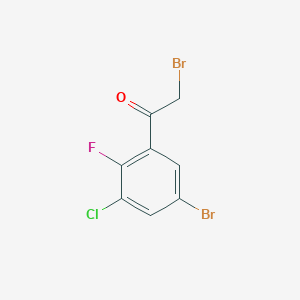
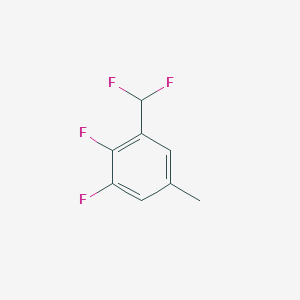
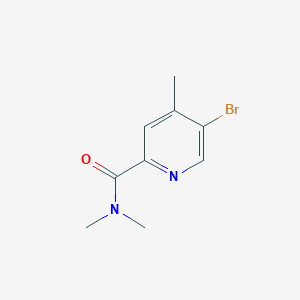

![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)
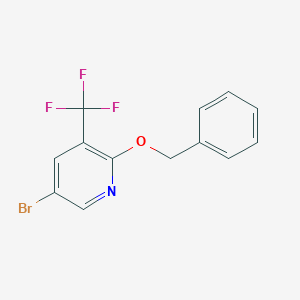
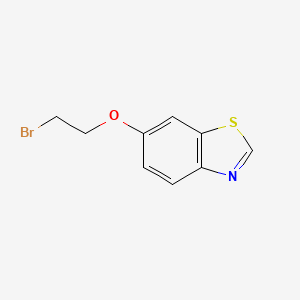
![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)
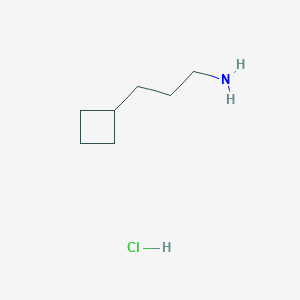
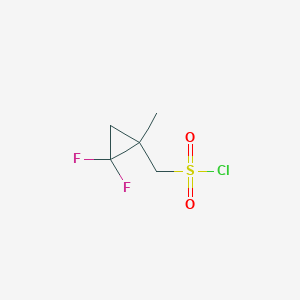
![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)


